Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate
Overview
Description
Scientific Research Applications
Antioxidant Properties
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate and its derivatives have been investigated for their antioxidant properties. Stanchev et al. (2009) studied the antioxidant activity of several 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, in a hypochlorous system. They found that this compound exhibited significant scavenger activity at higher concentrations, highlighting its potential as an antioxidant agent (Stanchev et al., 2009).
Enzymatic Reactions and Organic Synthesis
The compound has been utilized in enzymatic reactions and organic synthesis. Shimizu et al. (1990) examined the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a closely related compound, showing its utility in producing specific enantiomers in organic synthesis (Shimizu et al., 1990). Honey et al. (2012) reported on the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a variant of the compound, as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles (Honey et al., 2012).
Catalysis in Chemical Reactions
This compound plays a role in catalysis. Kiyani and Ghorbani (2015) demonstrated its use in a boric acid-catalyzed multi-component reaction for synthesizing 4H-isoxazol-5-ones in an aqueous medium. This method was noted for its efficiency and environmentally friendly aspects (Kiyani & Ghorbani, 2015).
Role in Growth Regulation of Plants
The compound and its derivatives have also been studied for their effects on plant growth. Stanchev et al. (2010) investigated the growth-regulating activity of three 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, on soybean plants. They observed a concentration-dependent growth-regulating activity, suggesting potential agricultural applications (Stanchev et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular and molecular targets
Mode of Action
It’s possible that it may interact with its targets in a manner similar to related compounds, leading to changes at the cellular or molecular level . More research is required to elucidate the specific interactions of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
Similar compounds have been shown to induce various cellular and molecular changes . More research is needed to understand the specific effects of this compound.
Action Environment
Environmental factors can significantly impact the effectiveness of a compound
Biochemical Analysis
Biochemical Properties
It’s hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s structure, particularly the presence of the methoxyphenyl and 3-oxobutanoate groups .
Cellular Effects
It’s possible that it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate remains to be determined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It’s possible that it could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could influence its own localization or accumulation .
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-4-6-12(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEJIZHZTDVNRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566099 | |
Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32711-91-4 | |
Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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